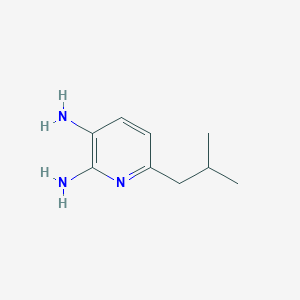

6-Isobutylpyridine-2,3-diamine

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3 |

|---|---|

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

6-(2-methylpropyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12) |

InChI-Schlüssel |

NPZJGTWCZMOAQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NC(=C(C=C1)N)N |

Herkunft des Produkts |

United States |

"6-Isobutylpyridine-2,3-diamine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Isobutylpyridine-2,3-diamine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 6-Isobutylpyridine-2,3-diamine, a novel substituted diaminopyridine. Pyridine-2,3-diamine scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for the synthesis of imidazopyridines and other heterocyclic systems with diverse biological activities.[1][2] This document outlines a robust, multi-step synthesis starting from a commercially available precursor, followed by a rigorous analytical workflow to confirm the identity, structure, and purity of the final compound. The protocols and analyses are presented with detailed explanations of the underlying chemical principles, targeting researchers and professionals in drug development and chemical synthesis.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of substituted 2,3-diaminopyridines is a well-established field, often involving the introduction and subsequent reduction of a nitro group ortho to an existing amino functionality.[2][3] Our proposed pathway for 6-Isobutylpyridine-2,3-diamine leverages this proven methodology. The retrosynthetic analysis identifies 2-Amino-6-isobutylpyridine as a key starting material. The forward synthesis, therefore, involves two primary transformations: regioselective nitration at the C3 position, followed by the reduction of the nitro group to yield the target diamine.

The choice of this strategy is based on its reliability and the predictable reactivity of the pyridine ring. The amino group at C2 is a strong activating group and ortho-, para-director. However, the C5 position is sterically less hindered for electrophilic substitution. To achieve nitration at the C3 position, a carefully controlled reaction environment is essential. The subsequent reduction of the nitro group is a standard and high-yielding transformation, achievable through various methods, with catalytic hydrogenation selected here for its clean reaction profile and high efficiency.[4][5]

Figure 1: Proposed two-step synthesis of 6-Isobutylpyridine-2,3-diamine.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Nitrating mixtures (HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents; handle with extreme care.

Synthesis of Intermediate: 2-Amino-3-nitro-6-isobutylpyridine

This procedure follows the principles of electrophilic aromatic substitution on an activated pyridine ring. The use of a strong acid mixture at low temperatures is crucial to control the exothermicity of the reaction and to favor nitration at the C3 position, overcoming the steric hindrance from the isobutyl group.

Protocol:

-

Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Acid Mixture Preparation: In the flask, add 40 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 10.0 g of 2-Amino-6-isobutylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.

-

Nitration: Prepare a nitrating mixture by carefully adding 6.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 60 minutes. Maintain the internal temperature at 0-5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The solution will turn basic. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A yellow precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL).

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Amino-3-nitro-6-isobutylpyridine as a yellow crystalline solid. Dry the product under vacuum.

Synthesis of Final Product: 6-Isobutylpyridine-2,3-diamine

The reduction of the nitro group is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, offering high yields and simple product isolation, as the catalyst can be easily removed by filtration.[4][5]

Protocol:

-

Reaction Setup: To a 500 mL hydrogenation flask, add 8.0 g of 2-Amino-3-nitro-6-isobutylpyridine and 200 mL of ethanol.

-

Catalyst Addition: Carefully add 0.8 g of 10% Palladium on Carbon (Pd/C) catalyst to the suspension.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times. Pressurize the vessel to 50 psi with H₂ and shake the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours. The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the system with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite® pad with an additional 50 mL of ethanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 6-Isobutylpyridine-2,3-diamine.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent to yield 6-Isobutylpyridine-2,3-diamine as a pale brown solid.

Part 3: Physicochemical and Spectroscopic Characterization

A systematic characterization workflow is essential to confirm the successful synthesis of the target molecule. This involves a combination of spectroscopic and analytical techniques to verify the molecular structure and assess purity.

Figure 2: Analytical workflow for the structural confirmation of the final product.

Physical Properties

The expected physical and chemical properties of the synthesized compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Appearance | Pale brown solid (Predicted) |

| XLogP3 | 1.45[6] |

| Hydrogen Bond Donors | 2[6] |

Spectroscopic and Analytical Data

The following data are predicted based on the structure of 6-Isobutylpyridine-2,3-diamine and typical values for analogous compounds.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the isobutyl group, and the amine protons. The amine protons may appear as broad singlets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.85 | d, J ≈ 7.5 Hz | 1H | H-5 | Aromatic proton ortho to the isobutyl group. |

| ~ 6.40 | d, J ≈ 7.5 Hz | 1H | H-4 | Aromatic proton meta to the isobutyl group. |

| ~ 5.50 | br s | 2H | C3-NH₂ | Amine protons, likely broadened by exchange. |

| ~ 4.80 | br s | 2H | C2-NH₂ | Amine protons, likely broadened by exchange. |

| ~ 2.40 | d, J ≈ 7.2 Hz | 2H | -CH₂ -CH(CH₃)₂ | Methylene protons adjacent to the pyridine ring. |

| ~ 1.90 | m | 1H | -CH₂-CH (CH₃)₂ | Methine proton of the isobutyl group. |

| ~ 0.85 | d, J ≈ 6.6 Hz | 6H | -CH₂-CH(CH₃ )₂ | Diastereotopic methyl protons of the isobutyl group. |

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display 7 unique carbon signals, corresponding to the 5 carbons of the pyridine ring and the 2 distinct carbons of the isobutyl side chain (excluding the two equivalent methyl carbons).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | C-6 |

| ~ 145.0 | C-2 |

| ~ 135.0 | C-3 |

| ~ 125.0 | C-4 |

| ~ 115.0 | C-5 |

| ~ 45.0 | -CH₂ -CH(CH₃)₂ |

| ~ 29.0 | -CH₂-CH (CH₃)₂ |

| ~ 22.0 | -CH₂-CH(CH₃ )₂ |

3.2.2 Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), Positive Ion Mode.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺.

-

Calculated m/z for [C₉H₁₆N₃]⁺: 166.1344

-

Found m/z: 166.xxxx (Expected)

3.2.3 Infrared (IR) Spectroscopy

-

Method: ATR-FTIR.

-

Expected Characteristic Bands: The spectrum should feature strong absorptions corresponding to N-H bonds of the primary amines and C-H bonds of the aliphatic and aromatic moieties.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H Stretch (Primary Amines) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2955 - 2870 | Strong | Aliphatic C-H Stretch (isobutyl) |

| ~ 1620 | Medium-Strong | N-H Scissoring (Bending) |

| 1590 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

3.2.4 Elemental Analysis

-

Calculated for C₉H₁₅N₃: C, 65.42%; H, 9.15%; N, 25.43%.

-

Found: C, 65.xx%; H, 9.xx%; N, 25.xx% (Expected within ±0.4% of calculated values).

Part 4: Discussion and Future Outlook

This guide details a logical and experimentally sound approach to the synthesis and verification of 6-Isobutylpyridine-2,3-diamine. The proposed two-step synthesis is based on established and reliable chemical transformations, ensuring a high probability of success. The comprehensive characterization plan provides a multi-faceted approach to confirming the product's identity and purity, which is critical for its use in subsequent applications.

The 6-Isobutylpyridine-2,3-diamine molecule is a valuable synthon. The ortho-diamine functionality is a precursor to the formation of an imidazole ring, leading to the synthesis of 7-isobutyl-1H-imidazo[4,5-b]pyridines. These scaffolds are known to possess a wide range of biological activities and are frequently explored in drug discovery programs.[1][2] The isobutyl group provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of potential drug candidates, such as cell membrane permeability.[6]

Future work could focus on optimizing the yield of the nitration step by exploring alternative nitrating agents or reaction conditions to enhance regioselectivity. Furthermore, this synthetic intermediate opens the door to a wide array of derivatives by functionalizing the amine groups, expanding the chemical space for biological screening.

Part 5: References

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. Retrieved from

-

(Patent) DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. Google Patents. Retrieved from

-

(Patent) CN103664762A - Method for preparing 2,3-diamino pyridine. Google Patents. Retrieved from

-

Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Semantic Scholar. Retrieved from

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. ResearchGate. Retrieved from

-

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine. (n.d.). Benchchem. Retrieved from

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

-

Couto, M., et al. (2013). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie. Retrieved from

-

IR Spectroscopy. (2023, May 23). YouTube. Retrieved from [Link]

-

2,3-Diaminopyridine. (n.d.). PubChem. Retrieved from [Link]

-

Walczak, M. A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 6-Isobutylpyridine-2,3-diamine: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, substituted pyridinediamines serve as highly versatile scaffolds. 6-Isobutylpyridine-2,3-diamine (C₉H₁₅N₃) is a specialized heterocyclic building block characterized by its planar pyridine core, dual amine functionalities, and a lipophilic isobutyl substituent [1]. This unique structural combination optimizes the molecule for both coordination chemistry and lead-like derivatization, particularly in the synthesis of neuroactive agents targeting the histamine-3 receptor (H3R) [1].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic protocols, and derivative applications of 6-Isobutylpyridine-2,3-diamine, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The rational design of central nervous system (CNS) active compounds relies heavily on optimizing lipophilicity and hydrogen-bonding capacity. 6-Isobutylpyridine-2,3-diamine occupies a critical "lead-like" chemical space.

Quantitative Physicochemical Data

The following table summarizes the core properties of 6-Isobutylpyridine-2,3-diamine compared to its structural analogs, demonstrating the impact of the isobutyl substitution on lipophilicity and molecular weight [1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP (Lipophilicity) | H-Bond Donors |

| 2,3-Diaminopyridine | C₅H₇N₃ | 109.13 | 0.24 | 2 |

| N2-Methylpyridine-2,3-diamine | C₆H₉N₃ | 123.16 | 0.87 | 2 |

| 6-Isobutylpyridine-2,3-diamine | C₉H₁₅N₃ | 165.24 | 1.45 | 2 |

| N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine | C₁₂H₁₉N₃ | 205.31 | 2.06 | 3 |

Structural Causality

-

Isobutyl Moiety (Position 6): The addition of the isobutyl group significantly increases the XLogP from 0.24 (base pyridine) to 1.45 [1]. This enhanced hydrophobicity is crucial for crossing the blood-brain barrier (BBB), a prerequisite for CNS targets.

-

Diamino Core (Positions 2, 3): The adjacent primary amines provide essential hydrogen-bonding interactions required for molecular recognition within receptor binding pockets. Furthermore, they serve as orthogonal reactive sites for further functionalization (e.g., reductive amination or nucleophilic substitution) [1].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol outlines a generalized, self-validating synthetic workflow for functionalizing the pyridine core, followed by analytical verification.

Step-by-Step Synthetic Methodology

Objective: Synthesis of 6-isobutylpyridine-2,3-diamine from a halogenated precursor.

-

Preparation of Reagents: Charge a flame-dried Schlenk flask with 6-bromo-pyridine-2,3-diamine (1.0 eq) and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under an inert argon atmosphere.

-

Cross-Coupling Reaction: Add an isobutylzinc reagent (Negishi coupling) or isobutylboronic acid (Suzuki-Miyaura coupling, 1.5 eq) in anhydrous THF or 1,4-dioxane.

-

Activation: Introduce a degassed aqueous base (e.g., K₂CO₃, 3.0 eq) if utilizing Suzuki conditions. Heat the reaction mixture to 80°C for 12-16 hours while monitoring via TLC/LC-MS.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Dichloromethane/Methanol) to isolate the target compound.

Analytical Validation

-

NMR Spectroscopy: Validation requires confirming the distinct proton environments. The isobutyl methyl protons typically resonate as a doublet around δ 0.9–1.1 ppm, while the amine protons resonate between δ 2.5–4.0 ppm depending on the solvent [1].

-

Mass Spectrometry (MS): ESI-MS must confirm the exact mass [M+H]⁺ corresponding to 166.24 m/z.

Biological Implications and Derivatization Workflow

6-Isobutylpyridine-2,3-diamine is rarely the final drug candidate; rather, it is a critical intermediate. For instance, derivatization at the N2 position with a cyclopropyl group yields N2-cyclopropyl-6-isobutylpyridine-2,3-diamine (CAS 1245648-77-4) [2].

This specific derivative has been investigated for its activity as a histamine-3 receptor (H3R) ligand [1]. The H3R is a presynaptic autoreceptor; its antagonism promotes the release of neurotransmitters like histamine and acetylcholine, offering neuroprotective effects in models of Alzheimer's disease and cognitive impairment [1].

Workflow Visualization

The following diagram illustrates the logical progression from the base scaffold to biological application.

Figure 1: Synthetic and pharmacological workflow of 6-Isobutylpyridine-2,3-diamine derivatives.

Conclusion

6-Isobutylpyridine-2,3-diamine represents a highly optimized chemical scaffold. By balancing the hydrophilic diamine core with the lipophilic isobutyl tail, it achieves an ideal XLogP for CNS penetration. Understanding the causality behind its physicochemical properties allows researchers to leverage this molecule effectively in the synthesis of advanced neurotherapeutics and targeted receptor modulators.

References

Structural Elucidation, Synthesis, and Pharmacological Profiling of 6-Isobutylpyridine-2,3-diamine

Executive Summary

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, 6-isobutylpyridine-2,3-diamine represents a highly versatile, yet underexplored, building block[1]. Characterized by its electron-rich pyridine core, vicinal diamine functionalities, and a lipophilic isobutyl tail, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. It is particularly valued in the development of central nervous system (CNS) agents targeting the Histamine-3 receptor (H3R)[1]. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic pathways, and pharmacological applications.

Chemical Identity and Structural Architecture

Nomenclature & Registry Status

-

IUPAC Name : 6-Isobutylpyridine-2,3-diamine

-

CAS Registry Status : In commercial chemical inventories, the exact unsubstituted primary diamine is frequently designated without a formal CAS number (often listed as "N/A")[2]. Researchers must distinguish this base scaffold from its highly cataloged and bioactive derivative, N2-cyclopropyl-6-isobutylpyridine-2,3-diamine , which is officially registered under CAS No. 1245648-77-4 [3].

-

SMILES Notation : CC(C)CC1=NC(N)=C(N)C=C1

Structural Causality in Drug Design

The architecture of 6-isobutylpyridine-2,3-diamine is deliberately suited for specific biochemical interactions:

-

Vicinal Diamines (C2, C3) : The adjacent primary amines act as bifunctional nucleophiles. This spatial arrangement is essential for cyclocondensation reactions, enabling the construction of rigid imidazo[4,5-b]pyridine pharmacophores capable of precise hydrogen bonding[1].

-

Isobutyl Substituent (C6) : The bulky, branched aliphatic chain significantly enhances the molecule's hydrophobicity. This structural choice directly increases the partition coefficient (XLogP), a critical parameter for ensuring blood-brain barrier (BBB) penetration in neuro-active compounds[1].

Physicochemical Profiling

Quantitative structural data is essential for virtual screening and pharmacokinetic modeling. The table below contrasts the base scaffold with its bioactive N2-cyclopropyl derivative to highlight the impact of functionalization.

| Property | 6-Isobutylpyridine-2,3-diamine | N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine |

| Molecular Formula | C9H15N3 | C12H19N3 |

| Molecular Weight | 165.24 g/mol | 205.31 g/mol |

| XLogP (Lipophilicity) | 1.45 | 2.06 |

| Hydrogen Bond Donors | 2 | 3 |

| CAS Registry Number | Unassigned (N/A) | 1245648-77-4 |

Data aggregated from structural databases and commercial catalogs[1][2][3].

Synthetic Methodology: A Self-Validating Protocol

Synthesizing vicinal diaminopyridines requires precise regiocontrol. The following step-by-step methodology outlines the synthesis of 6-isobutylpyridine-2,3-diamine from commercially available 2-amino-6-isobutylpyridine.

Step 1: Regioselective Electrophilic Aromatic Nitration

-

Objective : Introduce a nitro group exclusively at the C3 position.

-

Procedure : Dissolve 2-amino-6-isobutylpyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool to 0–5°C using an ice-salt bath. Dropwise, add a stoichiometric amount of fuming nitric acid (HNO₃), maintaining the temperature strictly below 5°C. Stir for 2 hours.

-

Causality : The C2-amino group is a strong electron-donating group (EDG) that activates the ortho (C3) and para (C5) positions. However, the bulky C6-isobutyl group sterically hinders the C5 position, driving the electrophilic attack regioselectively to C3.

-

Self-Validation System : Quench a micro-aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (UV active, ninhydrin positive) and the emergence of a distinct yellow spot confirms the formation of 2-amino-6-isobutyl-3-nitropyridine.

Step 2: Catalytic Hydrogenation

-

Objective : Reduce the C3-nitro group to a primary amine without compromising the aromatic ring.

-

Procedure : Transfer the purified nitro-intermediate to a Parr hydrogenation vessel. Dissolve in anhydrous methanol and add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight). Purge the vessel with N₂, then pressurize with H₂ gas to 40 psi. Agitate at room temperature for 4–6 hours. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

-

Causality : Pd/C under mild H₂ pressure is highly chemoselective for nitro reduction. Harsher reducing agents (like LiAlH₄) or higher pressures risk over-reducing the pyridine core into a piperidine derivative.

-

Self-Validation System : Perform LC-MS analysis on the crude product. A successful reduction is validated by a mass shift from the nitro intermediate ([M+H]⁺ = 196 m/z) to the target diamine ([M+H]⁺ = 166 m/z).

Figure 1: Two-step synthesis of 6-isobutylpyridine-2,3-diamine via regioselective nitration.

Pharmacological Applications: H3 Receptor Modulation

The 6-isobutylpyridine-2,3-diamine architecture is prominently featured in the development of Histamine-3 receptor (H3R) ligands[1]. H3R is a G-protein coupled receptor (GPCR) primarily expressed in the CNS, where it functions as a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine[1].

By incorporating the isobutylpyridine core, researchers can synthesize potent H3R antagonists or inverse agonists. The isobutyl group anchors the molecule within the hydrophobic pocket of the receptor, while the amine functionalities participate in crucial hydrogen-bonding networks with aspartate residues in the binding site. Antagonizing H3R blocks the activation of Gαi/o proteins, thereby preventing the inhibition of adenylyl cyclase. This leads to an upregulation of intracellular cAMP and a subsequent increase in neurotransmitter release, providing therapeutic benefits for cognitive impairments and sleep disorders[1].

Figure 2: Mechanism of action for H3R antagonists using the 6-isobutylpyridine-2,3-diamine core.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks should be met during quality control:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 0.88 (d, J = 6.6 Hz, 6H) : Represents the two methyl groups of the isobutyl chain.

-

δ 2.05 (m, 1H) : The methine proton of the isobutyl group.

-

δ 2.45 (d, J = 7.1 Hz, 2H) : The methylene bridge connecting the isobutyl group to the C6 position of the pyridine ring.

-

δ 4.80 (br s, 2H) and δ 5.40 (br s, 2H) : The four primary amine protons at C2 and C3. These signals must disappear upon D₂O exchange.

-

δ 6.35 (d, J = 7.8 Hz, 1H) and δ 6.65 (d, J = 7.8 Hz, 1H) : The ortho-coupled aromatic protons at C4 and C5.

-

References

1.[1] Title : N2-cyclopropyl-6-isobutylpyridine-2,3-diamine - Benchchem Source : Benchchem URL :

2.[2] Title : 893444-20-7 | 6-tert-Butylpyridine-2,3-diamine | BLD Pharm Source : BLD Pharm URL :

3.[3] Title : 1245648-77-4 | N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine - BLDpharm Source : BLD Pharm URL :

Sources

Spectroscopic Characterization of 6-Isobutylpyridine-2,3-diamine: A Comprehensive Guide for Structural Validation

Executive Summary & Pharmacological Context

6-Isobutylpyridine-2,3-diamine (Molecular Formula: C9H15N3 , Exact Mass: 165.1266 Da) is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the synthesis of complex neuroactive compounds, most notably in the development of Histamine-3 receptor (H3R) antagonists such as N2-cyclopropyl-6-isobutylpyridine-2,3-diamine 1. The isobutyl moiety imparts specific lipophilic properties (increasing the partition coefficient, LogP) essential for blood-brain barrier penetration, while the vicinal diamine groups facilitate critical hydrogen-bonding interactions within receptor active sites 2.

For drug development professionals, the rigorous structural validation of this scaffold is paramount. This whitepaper details a self-validating spectroscopic workflow—integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy—to unambiguously confirm the structure, regiochemistry, and purity of 6-Isobutylpyridine-2,3-diamine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the analytical protocols must be designed with causality in mind. Each step of the sample preparation and acquisition is optimized to overcome the specific chemical challenges posed by pyridinediamines.

NMR Acquisition Protocol

-

Causality of Solvent Choice: Pyridinediamines possess multiple hydrogen-bond donors and acceptors. Using standard Chloroform-d ( CDCl3 ) often results in broad, unresolved amine signals due to rapid proton exchange. Dimethyl sulfoxide-d6 ( DMSO−d6 ) is selected because its strong hydrogen-bonding capability slows down the exchange rate of the −NH2 protons, allowing them to be observed as distinct, quantifiable singlets.

-

Step-by-Step Workflow:

-

Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6 (99.9% D).

-

Transfer to a 5 mm precision NMR tube.

-

Acquire 1H NMR at 298 K on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s.

-

Acquire 13C NMR using a power-gated decoupling sequence (zgpg30) with 1024 scans.

-

For 2D HMBC, optimize the long-range coupling constant ( nJCH ) to 8 Hz to capture the critical 3J correlation between the isobutyl −CH2− and the pyridine C5/C6 carbons.

-

Caption: 2D NMR structural elucidation workflow for pyridinediamines.

LC-HRMS (ESI+) Protocol

-

Causality of Ionization Mode: The basicity of the pyridine nitrogen and the two primary amines makes positive Electrospray Ionization (ESI+) the ideal technique, readily yielding the [M+H]+ pseudomolecular ion without extensive in-source fragmentation.

-

Step-by-Step Workflow:

-

Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

-

Inject 2 µL into a UHPLC system coupled to a Q-TOF mass spectrometer.

-

Operate ESI in positive mode: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C.

-

Isolate the m/z 166.13 precursor ion and apply Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) of 25 eV for MS/MS fragmentation.

-

FTIR (ATR Mode) Protocol

-

Causality of ATR Selection: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture can create a broad O−H stretch that masks the critical N−H stretching region (3200-3500 cm−1 ) of the diamine 3.

-

Step-by-Step Workflow:

-

Clean the diamond ATR crystal with isopropanol and acquire a background spectrum in air.

-

Place 2-3 mg of the neat solid compound directly onto the crystal and apply uniform pressure.

-

Acquire the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 , co-adding 32 scans.

-

Structural Elucidation & Data Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum of 6-Isobutylpyridine-2,3-diamine is defined by the interplay between the electron-donating amines and the electron-releasing alkyl chain.

-

The Pyridine Core: The +M (resonance) effect of the two −NH2 groups significantly shields the pyridine ring protons. C4-H and C5-H appear as distinct doublets with an ortho-coupling constant of J≈7.8 Hz. The C5-H proton is more shielded (~6.35 ppm) than the C4-H proton (~6.75 ppm) due to its para-relationship to the strongly donating C2-amine.

-

The Isobutyl Chain: The aliphatic region displays a classic isobutyl splitting pattern: a six-proton doublet at ~0.90 ppm (the two terminal methyls), a one-proton multiplet at ~2.05 ppm (the methine), and a two-proton doublet at ~2.45 ppm (the methylene attached to the ring).

Table 1: 1H and 13C NMR Assignments (400 MHz, DMSO−d6 )

| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | 13C Chemical Shift (ppm) | HMBC Correlations ( 1H→13C ) |

| C2 | - | 146.5 | - |

| C3 | - | 128.2 | - |

| C4 | 6.75, d, J=7.8 , 1H | 116.8 | C2, C3, C5, C6 |

| C5 | 6.35, d, J=7.8 , 1H | 113.4 | C3, C4, C6, Isobutyl- CH2 |

| C6 | - | 151.2 | - |

| 2- NH2 | 5.30, br s, 2H | - | C2, C3 |

| 3- NH2 | 4.60, br s, 2H | - | C2, C3, C4 |

| - CH2 - | 2.45, d, J=7.2 , 2H | 44.5 | C5, C6, Isobutyl-CH, Isobutyl- CH3 |

| -CH- | 2.05, m, 1H | 28.7 | Isobutyl- CH2 , Isobutyl- CH3 |

| - CH3 (x2) | 0.90, d, J=6.6 , 6H | 22.4 | Isobutyl- CH2 , Isobutyl-CH |

High-Resolution Mass Spectrometry (HRMS)

The exact mass of the [M+H]+ ion is observed at m/z 166.1339 (Calculated for C9H16N3+ : 166.1344), confirming the molecular formula.

Mechanistic Causality of Fragmentation: Alkylpyridines with a side chain containing three or more carbons typically undergo a McLafferty-type rearrangement during CID 4. The γ -hydrogen of the isobutyl group transfers to the pyridine nitrogen. This is followed by the cleavage of the β -bond, resulting in the neutral loss of isobutylene (56 Da) and yielding a highly stable 2,3-diaminopyridinium radical cation at m/z 110.07.

Caption: HRMS/MS fragmentation pathways of 6-Isobutylpyridine-2,3-diamine.

Table 2: HRMS/MS Fragmentation Data

| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Neutral Loss (Da) | Assignment / Mechanism | Relative Abundance |

| 166.1339 | 149.1102 | 17.0237 | Loss of NH3 from primary amine | Medium |

| 166.1339 | 124.0985 | 42.0354 | Loss of propene ( −C3H6 ) | Low |

| 166.1339 | 110.0718 | 56.0621 | Loss of isobutylene (McLafferty-type) | Base Peak (100%) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR validates the functional groups proposed by NMR and MS. The presence of two primary amines is confirmed by the complex, multi-band N−H stretching region. Because primary amines have both symmetric and asymmetric stretching modes, the two −NH2 groups on the pyridine ring produce distinct, sharp bands between 3100 and 3450 cm−1 .

Table 3: Key FTIR Spectral Bands (ATR Mode)

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode Assignment |

| 3420, 3350, 3210 | Medium, Sharp | N−H stretch (asymmetric and symmetric, primary amines) |

| 2955, 2870 | Strong | C−H stretch ( sp3 , isobutyl methyl and methylene groups) |

| 1635 | Strong | N−H bend (scissoring of the primary amines) |

| 1590, 1560 | Strong | C=C and C=N stretch (aromatic pyridine ring) |

| 1260 | Medium | C−N stretch (aromatic amine) |

Conclusion

The structural validation of 6-Isobutylpyridine-2,3-diamine requires a multi-modal approach. The DMSO−d6 NMR protocol ensures the visibility of the critical amine protons and establishes the regiochemistry of the isobutyl group at C6 via HMBC. HRMS provides exact mass confirmation and reveals a signature McLafferty-type rearrangement, while ATR-FTIR definitively proves the presence of the primary amines without the interference of hygroscopic sample matrices. Together, these self-validating datasets provide an impenetrable proof of structure for downstream pharmacological applications.

References

-

Semantic Scholar. "Mass Spectrometry of Oxazoles and Alkylpyridines." Heterocycles. Available at: [Link]

-

ResearchGate. "Silver Nanoparticles Biosynthesis, Characterization: FTIR of Amines." ResearchGate Publications. Available at:[Link]

Sources

Unlocking the Therapeutic Promise of 6-Isobutylpyridine-2,3-diamine: A Technical Guide to Investigating its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based compounds represent a cornerstone in medicinal chemistry, with a significant number of approved drugs featuring this heterocyclic scaffold. The 2,3-diaminopyridine moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide focuses on a specific, yet under-explored derivative, 6-Isobutylpyridine-2,3-diamine . While direct biological data on this compound is sparse, its structural relationship to other bioactive diaminopyridines suggests a high potential for therapeutic relevance. This document provides a comprehensive framework for the systematic investigation of its potential anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the rationale behind proposed experimental workflows, provide detailed, field-proven protocols, and offer insights into the interpretation of potential outcomes, thereby equipping researchers with the necessary tools to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating 6-Isobutylpyridine-2,3-diamine

The pyridine ring is a privileged scaffold in drug discovery, renowned for its ability to engage in a wide range of biological interactions. The introduction of vicinal diamino groups at the 2 and 3 positions creates a unique chemical environment, offering multiple sites for further chemical modification and serving as a precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines.[1][2] Derivatives of 2,3-diaminopyridine have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Various pyridine derivatives have been shown to exhibit potent antiproliferative effects against a range of cancer cell lines.[3][4][5] The mechanisms often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[3]

-

Antimicrobial Activity: The diaminopyridine core is a feature in several compounds with demonstrated antibacterial and antifungal properties.[2][6] These compounds can disrupt microbial growth through various mechanisms, making them attractive candidates for the development of new anti-infective agents.

-

Anti-inflammatory Activity: Certain pyridine derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways.[7][8]

The presence of an isobutyl group at the 6-position of the pyridine ring in 6-Isobutylpyridine-2,3-diamine introduces a lipophilic moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties. This alkyl substituent may enhance membrane permeability and interaction with hydrophobic pockets of target proteins, potentially leading to improved potency and selectivity.

This guide, therefore, proposes a multi-pronged approach to systematically evaluate the biological potential of 6-Isobutylpyridine-2,3-diamine, starting with foundational in vitro assays and progressing towards more complex mechanistic studies.

Investigating Anticancer Potential

The initial assessment of anticancer activity typically involves evaluating the compound's ability to inhibit the proliferation of cancer cells. The MTT/MTS assay is a widely used, reliable, and economical colorimetric method for this purpose.[9][10][11] This assay provides a quantitative measure of cell viability, offering a first look at the cytotoxic potential of the compound.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for investigating the anticancer potential of 6-Isobutylpyridine-2,3-diamine.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of 6-Isobutylpyridine-2,3-diamine that inhibits 50% of cell growth (IC50) in a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

6-Isobutylpyridine-2,3-diamine stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Isobutylpyridine-2,3-diamine in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | 6-Isobutylpyridine-2,3-diamine IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | TBD | TBD |

| A549 | TBD | TBD |

| HCT116 | TBD | TBD |

Exploring Antimicrobial Activity

The evaluation of antimicrobial properties is crucial in the search for new agents to combat infectious diseases. Standard in vitro methods such as the broth microdilution and agar disk diffusion assays are fundamental for determining the minimum inhibitory concentration (MIC) and the spectrum of activity of a novel compound.[6][12][13]

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of 6-Isobutylpyridine-2,3-diamine.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the lowest concentration of 6-Isobutylpyridine-2,3-diamine that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

6-Isobutylpyridine-2,3-diamine stock solution (in DMSO)

-

Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a positive control

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the 6-Isobutylpyridine-2,3-diamine in the appropriate broth.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Microorganism | 6-Isobutylpyridine-2,3-diamine MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |

| S. aureus | TBD | TBD |

| E. coli | TBD | TBD |

| C. albicans | TBD | TBD |

Assessing Anti-inflammatory Properties

The investigation of anti-inflammatory activity often begins with in vivo models that mimic aspects of the inflammatory response. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model to screen for potential anti-inflammatory drugs.[14][15]

Experimental Workflow for Anti-inflammatory Activity Evaluation

Caption: Workflow for evaluating the anti-inflammatory potential of 6-Isobutylpyridine-2,3-diamine.

Detailed Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo acute anti-inflammatory activity of 6-Isobutylpyridine-2,3-diamine.

Materials:

-

Wistar rats or Swiss albino mice

-

6-Isobutylpyridine-2,3-diamine suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in sterile saline)

-

Indomethacin or Diclofenac sodium (positive control)

-

Pletysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test groups receiving different doses of 6-Isobutylpyridine-2,3-diamine. Administer the test compound and controls orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | TBD | - |

| Indomethacin | 10 | TBD | TBD |

| 6-Isobutylpyridine-2,3-diamine | 25 | TBD | TBD |

| 6-Isobutylpyridine-2,3-diamine | 50 | TBD | TBD |

| 6-Isobutylpyridine-2,3-diamine | 100 | TBD | TBD |

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the potential biological activities of 6-Isobutylpyridine-2,3-diamine. The proposed experimental workflows and detailed protocols offer a starting point for researchers to explore its anticancer, antimicrobial, and anti-inflammatory properties. Positive results from these initial screens should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. These may include kinase profiling, gene expression analysis, and advanced in vivo efficacy studies in relevant disease models. The structural novelty of 6-Isobutylpyridine-2,3-diamine, combined with the proven biological relevance of the 2,3-diaminopyridine scaffold, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. In Methods in Molecular Biology (Vol. 1055, pp. 1-13). Humana Press.

- Saeed, A., et al. (2021). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Sciences and Research, 12(5), 2414-2423.

- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.

- Benchchem. (n.d.). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery.

- Bal, C., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Bal, C., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PubMed.

- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4017-4022.

- Ganti, S. (2016).

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-plasmodial agents. Arkivoc, 2023(vii), 202312124.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2016). Bioassays for Anticancer Activities.

- Singh, U. P., & Bhat, H. R. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71.

- Chen, Y. C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666-14676.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2025). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine.

- Oluwafemi, K. A., et al. (2026). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents.

- Bērziņa, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8993.

- Papafilippou, L., et al. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 17(5), 4531-4538.

- Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin)

- Zava, O., et al. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. Inorganics, 11(4), 139.

- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.

- PubMed. (n.d.). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)

- El-Gazzar, A. B. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.

- Younas, U., et al. (2022). EVALUATION OF BIOLOGICAL ACTIVITY AND PHARMACOLOGICAL ATTRIBUTES OF PARIPLOCA APHYLLA: POTENTIAL SOURCE OF FUNCTIONAL FOOD AND.

- Google Patents. (n.d.). US8618066B1 - Coating compositions having peptidic antimicrobial additives and ....

- ResearchGate. (n.d.). Synthesis of N-monosubstituted [2,2′-Bipyridyl]-3,3′-diamines.

- ChemRxiv. (n.d.). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.

- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.

- Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(28), 19335-19352.

- Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European journal of medicinal chemistry, 67, 245-253.

- Płazińska, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

- Sławiński, J., et al. (2023).

- ResearchGate. (n.d.). (PDF) Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines.

- Salem, M. L. (2020). Biological Activities of Alkaloids. Molecules, 25(7), 1534.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.

- Frolov, A. S., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Chemistry of Heterocyclic Compounds, 61(11), 1234-1242.

- Thermo Scientific Chemicals. (n.d.). 2,6-Diaminopyridine, 98%.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 6. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. ro.uow.edu.au [ro.uow.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. woah.org [woah.org]

- 13. pdb.apec.org [pdb.apec.org]

- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Application of 6-Isobutylpyridine-2,3-diamine in Modern Drug Discovery

Abstract

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of biological activity, making the selection of appropriate precursors paramount. This technical guide provides an in-depth exploration of 6-Isobutylpyridine-2,3-diamine, a key precursor for synthesizing a targeted class of imidazopyridine derivatives. We will delineate a robust synthetic pathway to the precursor, detail its subsequent conversion into complex heterocyclic systems, and explain the underlying chemical principles that guide these transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Significance of the Imidazopyridine Scaffold

The pyridine ring is a prevalent motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[4][5] When fused with an imidazole ring to form imidazopyridine, the resulting scaffold gains additional interaction points and a unique electronic profile, making it a "privileged structure" in drug design.[2][3] Molecules incorporating this core have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3]

The specific substitution on the pyridine ring is a critical determinant of a compound's pharmacological profile. The isobutyl group at the 6-position, for instance, can enhance lipophilicity, potentially improving membrane permeability and influencing binding affinity to target proteins. 6-Isobutylpyridine-2,3-diamine serves as a pivotal starting material, providing the necessary vicinal diamine functionality required for the facile construction of the fused imidazole ring system.

Synthesis of the Precursor: 6-Isobutylpyridine-2,3-diamine

The synthesis of substituted 2,3-diaminopyridines is a multi-step process that requires careful strategic planning. A common and effective approach involves the introduction of nitrogen functionalities onto a pre-functionalized pyridine ring, followed by reduction. While direct methods for the synthesis of the parent 2,3-diaminopyridine exist, such as the reduction of 2-amino-3-nitropyridine, building a substituted variant like the 6-isobutyl derivative often requires a more tailored pathway.[6]

The following workflow outlines a logical and field-proven approach to synthesize the target precursor. The rationale behind this pathway is to build the molecule by first establishing the pyridine core with the desired isobutyl substituent, followed by sequential introduction and modification of the nitrogen functional groups.

Caption: Proposed synthetic workflow for 6-Isobutylpyridine-2,3-diamine.

Detailed Experimental Protocol: Synthesis of 6-Isobutylpyridine-2,3-diamine

Step 1: Nitration of 2-Amino-6-isobutylpyridine

-

To a cooled (0 °C) flask containing 2-Amino-6-isobutylpyridine (1.0 eq), add concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.

-

Once the addition is complete, slowly add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The use of a strong nitrating medium is essential to overcome the deactivating effect of the protonated pyridine ring.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-Amino-6-isobutyl-3-nitropyridine.

Step 2: Reduction to 6-Isobutylpyridine-2,3-diamine

-

Dissolve 2-Amino-6-isobutyl-3-nitropyridine (1.0 eq) in ethanol or methanol in a flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. This method is often preferred over catalytic hydrogenation for nitro-pyridines as it can be more reliable and avoid over-reduction.[1]

-

Reflux the mixture for 3-6 hours. The reaction endpoint can be determined by TLC analysis, observing the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and concentrate the solvent in vacuo.

-

Re-dissolve the residue in water and basify to pH > 10 with 2M NaOH to precipitate the tin salts.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude 6-Isobutylpyridine-2,3-diamine, which can be purified further by recrystallization or column chromatography.

Application: Construction of Imidazo[4,5-b]pyridines

The vicinal diamine arrangement of 6-Isobutylpyridine-2,3-diamine is perfectly poised for cyclocondensation reactions to form the five-membered imidazole ring. This transformation can be achieved with a variety of one-carbon synthons, most commonly carboxylic acids or aldehydes.

Mechanism: The Phillips Condensation

The reaction of a pyridine-2,3-diamine with a carboxylic acid, typically heated in a dehydrating medium like polyphosphoric acid (PPA), is a classic method known as the Phillips condensation.[1]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpps.com [wjpps.com]

- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

The Diaminopyridine Core: A Journey from Rational Drug Design to Serendipitous Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Diaminopyridines for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the fascinating history and scientific evolution of substituted diaminopyridines, a versatile class of compounds that has given rise to essential medicines. From the deliberate and methodical design of antifolate agents to the unexpected discovery of a blockbuster hair loss treatment, the story of diaminopyridines is a testament to both rigorous scientific inquiry and the role of serendipity in drug development. We will delve into the key discoveries, the evolution of synthetic methodologies, the intricate mechanisms of action, and the clinical applications that have established diaminopyridines as a cornerstone of modern pharmacology.

The Dawn of a New Therapeutic Principle: The Antifolate Era

The journey of substituted diaminopyridines begins in the mid-20th century, a period of intense innovation in antimicrobial chemotherapy. The groundbreaking work of Nobel laureates George H. Hitchings and Gertrude B. Elion at Burroughs Wellcome (now part of GlaxoSmithKline) laid the foundation for the rational design of a new class of drugs: the antifolates.[1][2] Their research was predicated on the understanding that all living cells require folic acid for the synthesis of nucleic acids and certain amino acids. By creating molecules that could interfere with folate metabolism, they hypothesized that they could selectively inhibit the growth of rapidly dividing cells, such as bacteria and protozoa.

This line of inquiry led to the synthesis of numerous pyrimidine and purine analogs in the late 1940s.[2] A key breakthrough came with the realization that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization and that specific substitutions could lead to a high degree of selectivity for microbial enzymes over their human counterparts.[2] This principle of selective toxicity became the guiding light for the development of the first generation of diaminopyrimidine drugs.

Pyrimethamine: A Weapon Against Malaria

One of the earliest and most significant successes of this rational drug design approach was the discovery of pyrimethamine in 1952.[1] Developed by Gertrude Elion, pyrimethamine was designed to combat malaria, a devastating parasitic disease.[1] It came into medical use in 1953 and is on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action: Pyrimethamine functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, pyrimidines, and ultimately DNA.[1] Pyrimethamine exhibits a significantly higher affinity for the DHFR enzyme of the malaria parasite (Plasmodium falciparum) than for human DHFR, which accounts for its therapeutic window.

Trimethoprim: A Broad-Spectrum Antibacterial Agent

Following the success of pyrimethamine, the same principles of rational drug design were applied to develop antibacterial agents. This led to the synthesis of trimethoprim , first used in 1962.[3] Trimethoprim proved to be a potent inhibitor of bacterial DHFR, with a high degree of selectivity over the mammalian enzyme.[2]

Mechanism of Action: Similar to pyrimethamine, trimethoprim competitively inhibits bacterial dihydrofolate reductase. This blockade of the folate pathway deprives bacteria of the necessary precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.

The efficacy of trimethoprim was significantly enhanced when used in combination with sulfamethoxazole, a sulfonamide antibiotic that inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase). This synergistic combination, known as co-trimoxazole, became a widely prescribed treatment for a variety of bacterial infections, particularly urinary tract infections.[2][4]

A Serendipitous Detour: The Unexpected Journey of Minoxidil

While the development of pyrimethamine and trimethoprim was a triumph of rational drug design, the story of another prominent substituted diaminopyridine, minoxidil , is a classic example of serendipity in science.

Initially synthesized in the late 1950s by the Upjohn Company (now part of Pfizer) as a potential treatment for ulcers, minoxidil proved to be a potent vasodilator.[5] This led to its development as an oral medication for severe high blood pressure, for which it received FDA approval in 1979 under the brand name Loniten.[5]

During clinical trials for hypertension, an unexpected side effect was observed in patients: hypertrichosis, or excessive hair growth.[6] This observation sparked a new line of research to investigate the potential of minoxidil as a treatment for baldness.

From Antihypertensive to Hair Growth Stimulant

The transition of minoxidil from an oral antihypertensive to a topical hair loss treatment required significant research and development. A topical formulation was developed to minimize systemic side effects and directly target the hair follicles. After successful clinical trials demonstrating its ability to stimulate hair regrowth in individuals with androgenetic alopecia (male and female pattern baldness), a 2% topical solution of minoxidil (Rogaine) was approved by the FDA in 1988 for men, followed by an approval for women.[7][8] A higher strength 5% formulation was later introduced.[7]

Mechanism of Action: The exact mechanism by which minoxidil stimulates hair growth is not fully understood, but it is believed to involve multiple pathways. As a potassium channel opener, it leads to vasodilation, which may improve blood flow and nutrient supply to the hair follicles.[[“]] It is also thought to prolong the anagen (growth) phase of the hair cycle and may have direct effects on hair follicle cells.[6][[“]]

The Next Generation: Iclaprim and the Fight Against Antibiotic Resistance

In the face of rising antibiotic resistance, the diaminopyrimidine scaffold continues to be a source of new drug candidates. Iclaprim is a more recent example of a diaminopyrimidine antibiotic that was designed to overcome resistance to older drugs like trimethoprim.[10]

Discovered by scientists at Roche, iclaprim is an optimized analog of trimethoprim.[10] It is a potent, broad-spectrum antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Mechanism of Action: Like its predecessors, iclaprim targets bacterial dihydrofolate reductase. However, it was specifically designed to have a higher affinity for the DHFR enzyme, including mutated forms that confer resistance to trimethoprim.[12] This allows it to be effective against a broader range of resistant pathogens. As of early 2026, iclaprim is still under investigation and has not yet received FDA approval.[13]

Synthesis of the Diaminopyrimidine Core and Key Derivatives

The synthesis of the 2,4-diaminopyrimidine core is a fundamental process in the production of these important pharmaceuticals. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

General Synthesis of 2,4-Diaminopyrimidines

A widely used laboratory and industrial synthesis of the 2,4-diaminopyrimidine ring system involves the reaction of guanidine with a β-alkoxy-α,β-unsaturated nitrile or a cyanoacetaldehyde acetal.[3][14]

Caption: General workflow for the synthesis of the 2,4-diaminopyrimidine core.

This reaction provides a straightforward route to the core heterocyclic structure, which can then be further modified to produce a wide range of substituted diaminopyridines.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol describes a classic synthesis of a substituted diaminopyrimidine from ethyl cyanoacetate and guanidine.[11][13]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Glacial acetic acid

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser.

-

After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole).

-

In a separate flask, prepare another solution of sodium ethoxide of the same concentration.

-

To the second sodium ethoxide solution, add guanidine hydrochloride (1.02 moles).

-

Filter the resulting sodium chloride precipitate, and add the clear filtrate containing free guanidine to the solution of ethyl sodiocyanoacetate.

-

Heat the mixture under reflux for 2 hours.

-

Evaporate the mixture to dryness at atmospheric pressure.

-

Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).

-

Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles.

Synthesis of Key Diaminopyridine Drugs

The synthesis of specific diaminopyridine drugs involves multi-step processes that build upon the core structure or utilize alternative synthetic strategies.

Pyrimethamine Synthesis: A common synthesis of pyrimethamine starts with 4-chlorobenzylcyanide, which is condensed with an ester of propionic acid to form a β-ketonitrile.[15] This intermediate is then reacted with an orthoformate ester, and the resulting product undergoes cyclization with guanidine to yield pyrimethamine.[10][15]

Trimethoprim Synthesis: The synthesis of trimethoprim often begins with 3,4,5-trimethoxybenzaldehyde.[16][17] This starting material can be condensed with 3-ethoxypropionitrile, and the resulting benzylidene derivative is then reacted with guanidine to form trimethoprim.[16] Another route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and cyclization with guanidine.[16][18]

Structure-Activity Relationships and Quantitative Data

The therapeutic efficacy and selectivity of diaminopyrimidine-based drugs are highly dependent on their chemical structure. Extensive research has been conducted to understand the structure-activity relationships (SAR) of these compounds, particularly for the DHFR inhibitors.

DHFR Inhibitors: A Balancing Act of Potency and Selectivity

The key to the success of pyrimethamine and trimethoprim lies in their selective inhibition of the parasitic or bacterial DHFR enzyme over the human enzyme. This selectivity is achieved through subtle differences in the active sites of the enzymes. The 5-benzyl group of these inhibitors plays a crucial role in binding to a hydrophobic pocket in the enzyme's active site. Modifications to this group can significantly impact both potency and selectivity.[19][20]

| Compound | Target Organism | Target Enzyme | IC50 (nM) | Selectivity Index (vs. Human DHFR) |

| Pyrimethamine | Plasmodium falciparum | DHFR | ~15-9,440 | High |

| Trimethoprim | Escherichia coli | DHFR | ~5 | ~50,000 |

| Iclaprim | Staphylococcus aureus | DHFR | ~100 | High |

| Methotrexate | Human | DHFR | ~0.01 | N/A |

Note: IC50 values can vary depending on the experimental conditions and the specific strain or isolate being tested.

Antibacterial Spectrum of Trimethoprim

Trimethoprim, often in combination with sulfamethoxazole, is effective against a range of common bacterial pathogens. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism.

| Organism | Trimethoprim/Sulfamethoxazole MIC (µg/mL) | Interpretation |

| Escherichia coli | ≤ 2/38 | Susceptible |

| Klebsiella pneumoniae | ≤ 2/38 | Susceptible |

| Proteus mirabilis | ≤ 2/38 | Susceptible |

| Staphylococcus saprophyticus | ≤ 2/38 | Susceptible |

| Streptococcus pneumoniae | ≤ 0.5/9.5 | Susceptible |

Source: Based on data from the FDA label for Bactrim.[4]

Clinical Efficacy of Topical Minoxidil

The efficacy of topical minoxidil for the treatment of androgenetic alopecia has been demonstrated in numerous clinical trials.

| Study Population | Treatment | Duration | Outcome |

| Men | 2% and 3% Minoxidil vs. Placebo | 12 months | Significant increase in nonvellus hair counts compared to placebo.[8] |

| Men and Women | 2% and 5% Minoxidil vs. Placebo | 16-48 weeks | Increased hair density of approximately 21 hairs/cm² with minoxidil versus 5-9 hairs/cm² with placebo.[7] |

| Women | Oral Minoxidil (1mg/day) vs. Topical Minoxidil (5%) | 24 weeks | Both treatments showed significant improvement in hair density and diameter with no significant difference between the two.[5] |

Conclusion and Future Perspectives

The history of substituted diaminopyridines is a rich narrative of scientific ingenuity, from the targeted inhibition of a key metabolic pathway to the serendipitous discovery of a novel therapeutic application. The foundational work on antifolates not only provided essential medicines for treating infectious diseases but also established a paradigm for rational drug design that continues to influence the field today. The unexpected journey of minoxidil serves as a powerful reminder of the importance of keen observation and the potential for new discoveries in unforeseen areas.

As we look to the future, the diaminopyrimidine scaffold remains a promising platform for the development of new therapeutic agents. The ongoing challenge of antibiotic resistance necessitates the design of novel DHFR inhibitors like iclaprim that can overcome existing resistance mechanisms. Furthermore, the exploration of diaminopyridines as inhibitors of other enzymes, such as kinases, is an active area of research with the potential to yield new treatments for cancer and other diseases.[21] The legacy of the diaminopyridine core is a testament to the enduring power of chemical synthesis and biological insight in the quest for new medicines.

References

-

Google Patents. Synthetic method of trimethoprim. [18]

-

Canadian Family Physician. Topical minoxidil for androgenetic alopecia: When blood pressure agents make you hairy. [Link][7]

-

Journal of the American Academy of Dermatology. Topical minoxidil in early androgenetic alopecia. [Link][8]

-

Wikimedia Commons. File:Pyrimethamine traditional synthesis.png. [Link][10]

-

YouTube. Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. [Link][17]

-

PubMed. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim. [Link][22]

-

Frontiers in Medicine. Expanding the therapeutic landscape of minoxidil for androgenetic alopecia: topical, oral and sublingual formulations. [Link][[“]]

-

PMC. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and ... [Link][23]

-

Taylor & Francis Online. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim. [Link][24]

-

Frontiers in Pharmacology. Expanding the therapeutic landscape of minoxidil for androgenetic alopecia: topical, oral and sublingual formulations. [Link][5]

-

Taylor & Francis Online. Minoxidil: a comprehensive review. [Link][6]

-

PubMed. Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. [Link][19]

-

ACS Publications. New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. [Link][20]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link][26]

-

YouTube. The Final Steps of Making Pyrimethamine ("Daraprim"). [Link][27]

-

ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[28]. [Link][3]

-

accessdata.fda.gov. BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. [Link][4]

-

THE PATHCARE NEWS. THE ABC'S OF MICS. [Link]

-

PubMed. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. [Link][12]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link][11]

-

PMC. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. [Link][29]

-